molecular formula C11H10O B564073 3-[(1E)-buta-1,3-dienyl]benzaldehyde CAS No. 106966-23-8

3-[(1E)-buta-1,3-dienyl]benzaldehyde

Cat. No.: B564073
CAS No.: 106966-23-8
M. Wt: 158.2
InChI Key: SBYMTSUZXZRCHG-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1E)-buta-1,3-dienyl]benzaldehyde is an organic compound with the molecular formula C11H10O It is a derivative of benzaldehyde, where the aldehyde group is substituted with a 1,3-butadienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1E)-buta-1,3-dienyl]benzaldehyde can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction, where benzaldehyde reacts with 1,3-butadiene in the presence of a base catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product through the formation of a carbon-carbon double bond .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method is the catalytic olefination of benzaldehyde using a copper catalyst. This method provides a concise and effective route to synthesize unsymmetrical 1,3-diarylpropene derivatives .

Chemical Reactions Analysis

Types of Reactions

3-[(1E)-buta-1,3-dienyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions typically require strong acids, such as sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 3-[(1E)-1,3-Butadien-1-yl]benzoic acid.

    Reduction: 3-[(1E)-1,3-Butadien-1-yl]benzyl alcohol.

    Substitution: Various substituted derivatives, depending on the electrophile used.

Scientific Research Applications

3-[(1E)-buta-1,3-dienyl]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(1E)-buta-1,3-dienyl]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. Additionally, the compound’s ability to undergo redox reactions can disrupt cellular redox homeostasis, making it useful in antifungal and antimicrobial applications .

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: The parent compound, with a simpler structure and different reactivity.

    Cinnamaldehyde: Similar structure with an additional double bond in the side chain.

    3-Phenylpropionaldehyde: Similar structure but with a saturated side chain.

Properties

CAS No.

106966-23-8

Molecular Formula

C11H10O

Molecular Weight

158.2

IUPAC Name

3-[(1E)-buta-1,3-dienyl]benzaldehyde

InChI

InChI=1S/C11H10O/c1-2-3-5-10-6-4-7-11(8-10)9-12/h2-9H,1H2/b5-3+

InChI Key

SBYMTSUZXZRCHG-HWKANZROSA-N

SMILES

C=CC=CC1=CC(=CC=C1)C=O

Synonyms

Benzaldehyde, 3-(1,3-butadienyl)-, (E)- (9CI)

Origin of Product

United States

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